molecular formula C16H14O4 B14449300 Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate CAS No. 74222-21-2

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate

Cat. No.: B14449300
CAS No.: 74222-21-2
M. Wt: 270.28 g/mol
InChI Key: PKLUCAPXYYINKX-UHFFFAOYSA-N
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Description

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate is a chemical compound belonging to the class of naphthofurans. Naphthofurans are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate typically involves the formation of the naphthofuran ring system followed by esterification. One common method includes the reaction of 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other substituted compounds .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate is unique due to its specific methoxy and ester functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

74222-21-2

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 5-methoxybenzo[g][1]benzofuran-2-carboxylate

InChI

InChI=1S/C16H14O4/c1-3-19-16(17)14-9-10-8-13(18-2)11-6-4-5-7-12(11)15(10)20-14/h4-9H,3H2,1-2H3

InChI Key

PKLUCAPXYYINKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C3=CC=CC=C3C(=C2)OC

Origin of Product

United States

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